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Compound of Interest

Compound Name:
2-Morpholin-4-ylmethylbenzoic

acid

Cat. No.: B1588533 Get Quote

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Morpholin-4-
ylmethylbenzoic acid

This guide provides researchers, scientists, and drug development professionals with a

comprehensive framework for understanding, predicting, and experimentally determining the

solubility of 2-Morpholin-4-ylmethylbenzoic acid (CAS: 868543-19-5) in organic solvents. In

the absence of extensive published solubility data for this specific molecule, this document

emphasizes the underlying physicochemical principles and provides robust methodologies for

empirical characterization.

Introduction: The Critical Role of Solubility
2-Morpholin-4-ylmethylbenzoic acid is a bifunctional molecule featuring both a carboxylic

acid and a tertiary amine (within the morpholine ring). This structure is common in medicinal

chemistry, where such motifs are used to modulate physicochemical properties. The solubility

of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug discovery and

development. Poor solubility can severely hinder a compound's absorption and bioavailability,

lead to unreliable results in bioassays, and create significant challenges for formulation and

manufacturing.[1][2] Understanding the solubility profile in various organic solvents is essential

for purification, crystallization, formulation development, and ensuring the quality of data from

in vitro and in vivo studies.[1]
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This guide will delve into the structural features of 2-Morpholin-4-ylmethylbenzoic acid to

predict its solubility behavior and provide a detailed, field-proven protocol for its accurate

determination.

Physicochemical Profile and Predicted Solubility
A thorough analysis of the molecular structure is the first step in designing a solubility study.[3]

Molecular Structure:

CAS Number: 868543-19-5[4][5]

Molecular Formula: C12H15NO3[4]

Molecular Weight: 221.25 g/mol [4]

Key Functional Groups:

Carboxylic Acid (-COOH): An acidic group, capable of donating a proton. This group is

polar and can participate in hydrogen bonding.

Morpholine Ring: Contains a tertiary amine nitrogen, which is basic and can accept a

proton. The ether oxygen within the ring also contributes to polarity and can act as a

hydrogen bond acceptor.

Aromatic Ring: A non-polar, hydrophobic moiety.

Methylene Linker (-CH2-): A non-polar linker connecting the morpholine and benzoic acid

moieties.

This combination of acidic, basic, and hydrophobic regions makes 2-Morpholin-4-
ylmethylbenzoic acid an amphiphilic and likely zwitterionic compound, especially around

neutral pH. Its solubility will be highly dependent on the nature of the solvent and its ability to

interact with these different functional groups.

Predicted Solubility in Organic Solvent Classes:
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Based on the principle of "like dissolves like," we can form a hypothesis about the compound's

solubility.
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Solvent Class
Representative
Solvents

Predicted Solubility Rationale

Polar Protic
Methanol, Ethanol,

Water
Moderate to High

These solvents can

hydrogen bond with

both the carboxylic

acid and the

morpholine group.

The polarity of the

solvent will solvate the

polar functional

groups effectively.

Polar Aprotic
DMSO, DMF,

Acetonitrile
High

These solvents are

highly polar and can

solvate the charged

portions of the

molecule (if

zwitterionic) and

accept hydrogen

bonds from the

carboxylic acid.

DMSO is an excellent

solvent for many drug-

like molecules.

Low-Polarity / Non-

polar

Dichloromethane

(DCM), Toluene,

Heptane, Diethyl

Ether

Low to Very Low These solvents lack

the polarity and

hydrogen bonding

capability to effectively

solvate the polar

carboxylic acid and

morpholine groups.

The hydrophobic

aromatic ring offers

some affinity, but it is

unlikely to overcome

the energy required to

break the crystal
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lattice of the solid API.

[3]

Gold Standard Methodology: Thermodynamic
Equilibrium Solubility
To obtain definitive solubility data, an equilibrium or thermodynamic solubility assay is required.

This measures the maximum concentration of a compound that can be dissolved in a solvent at

equilibrium, representing the true solubility.[6] The Shake-Flask method is the most reliable and

widely used technique for this purpose.[7]

Experimental Workflow: Shake-Flask Method
The following diagram outlines the standard workflow for determining thermodynamic solubility.
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1. Sample Preparation

2. Equilibration

3. Phase Separation

4. Analysis

Weigh excess API
(e.g., 2-5 mg)

Add precise volume of
organic solvent (e.g., 1 mL)

into glass vial

Shake/agitate at
constant temperature
(e.g., 25°C for 24-48h)

Centrifuge sample
to pellet excess solid

Filter supernatant
(e.g., 0.22 µm PTFE filter)

Prepare serial dilutions
of supernatant

Quantify concentration
via HPLC-UV or LC-MS

Calculate solubility
(mg/mL, µM)

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Detailed Step-by-Step Protocol:
Preparation: Accurately weigh an excess amount of solid 2-Morpholin-4-ylmethylbenzoic
acid (e.g., 2-5 mg) into a glass vial. The key is to ensure undissolved solid remains at the

end of the experiment, confirming saturation.[6]

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the

vial.

Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature

(typically 25 °C). Allow the mixture to equilibrate for at least 24 hours. Longer times (48-72

hours) may be necessary to ensure equilibrium is reached, especially for poorly soluble

compounds.[8]

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to

settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the

remaining solid.

Sample Collection: Carefully collect an aliquot of the clear supernatant. For optimal accuracy,

filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm

PTFE for organic solvents) to remove any remaining particulates.

Quantification:

Prepare a calibration curve using known concentrations of 2-Morpholin-4-
ylmethylbenzoic acid dissolved in the solvent.

Dilute the filtered supernatant to fall within the linear range of the calibration curve.

Analyze the diluted sample and standards using a suitable analytical method, such as

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid

Chromatography-Mass Spectrometry (LC-MS).[1][9] HPLC-UV is often preferred for its

robustness and selectivity.[1]

Calculation: Use the calibration curve to determine the concentration of the compound in the

diluted supernatant. Back-calculate to find the concentration in the original undissolved

sample, which represents the thermodynamic solubility.
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Key Factors Influencing Experimental Results
To ensure data is reliable and reproducible, the following factors must be controlled and

reported.

Solid-State Form: The solubility of a compound can vary significantly between different

crystalline forms (polymorphs) or if it is amorphous.[6] The solid form of the 2-Morpholin-4-
ylmethylbenzoic acid used for testing should be characterized (e.g., by XRPD) and

reported.

Temperature: Solubility is temperature-dependent. All measurements should be conducted at

a constant, reported temperature, typically ambient (25 °C) or physiological (37 °C)

temperature.

Solvent Purity: The grade and purity of the organic solvents used should be high and

consistent across all experiments.

pH (for protic solvents): For solvents that can exchange protons (like water or alcohols), the

final pH of the saturated solution can influence the ionization state of the API and thus its

solubility. While less of a factor in aprotic organic solvents, it is a critical parameter in

aqueous or mixed aqueous-organic systems.

Data Presentation for Analysis
Quantitative results should be summarized in a clear, structured format to allow for easy

comparison and interpretation.

Table 1: Experimental Solubility of 2-Morpholin-4-ylmethylbenzoic acid at 25 °C
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Solvent Solvent Class Solubility (mg/mL) Solubility (µM)

Methanol Polar Protic [Experimental Value] [Calculated Value]

Ethanol Polar Protic [Experimental Value] [Calculated Value]

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic [Experimental Value] [Calculated Value]

Acetonitrile (ACN) Polar Aprotic [Experimental Value] [Calculated Value]

Dichloromethane

(DCM)
Non-polar [Experimental Value] [Calculated Value]

Toluene Non-polar [Experimental Value] [Calculated Value]

Heptane Non-polar [Experimental Value] [Calculated Value]

Conclusion
While published solubility data for 2-Morpholin-4-ylmethylbenzoic acid is not readily

available, a robust understanding of its solubility profile can be achieved through a systematic

approach. Its amphiphilic and zwitterionic character, derived from its carboxylic acid and

morpholine moieties, suggests high solubility in polar aprotic solvents like DMSO and moderate

solubility in polar protic solvents like methanol, with poor solubility expected in non-polar

hydrocarbons.

By employing the gold-standard shake-flask method detailed in this guide, researchers can

generate high-quality, reliable thermodynamic solubility data. This empirical data is

indispensable for guiding formulation strategies, ensuring data integrity in biological assays,

and ultimately advancing the development of drug candidates containing this chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1588533?utm_src=pdf-custom-synthesis
https://www.evotec.com/uploads/download-files/Cyprotex_Thermodynamic_Solubility_Product_Sheet.pdf
https://www.researchgate.net/publication/325336381_Automated_assays_for_thermodynamic_equilibrium_solubility_determination
https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
https://www.1stsci.com/products/868543-19-5?cas=868543-19-5
https://www.alchempharmtech.com/product/868543-19-5/
https://www.protocols.io/view/in-vitro-thermodynamic-solubility-kxygxqdmzv8j/v1
https://scispace.com/pdf/experimental-and-computational-methods-pertaining-to-drug-3paps2vp3m.pdf
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://www.domainex.co.uk/services/thermodynamic-solubility-assay
https://www.benchchem.com/product/b1588533#solubility-of-2-morpholin-4-ylmethylbenzoic-acid-in-organic-solvents
https://www.benchchem.com/product/b1588533#solubility-of-2-morpholin-4-ylmethylbenzoic-acid-in-organic-solvents
https://www.benchchem.com/product/b1588533#solubility-of-2-morpholin-4-ylmethylbenzoic-acid-in-organic-solvents
https://www.benchchem.com/product/b1588533#solubility-of-2-morpholin-4-ylmethylbenzoic-acid-in-organic-solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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